6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine
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Overview
Description
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is a heterocyclic compound that contains a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine typically involves multicomponent reactions. One common method involves the reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium. This reaction is performed in acetic acid, leading to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of protic acids in synthesis can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: These compounds share a similar nitro group and heterocyclic structure.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridines: These compounds also contain nitro groups and are used in similar applications.
Uniqueness
6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N5O2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h4-6H,1-3H2,(H4,9,10,11,12) |
InChI Key |
IDPIEIPNFFNUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1[N+](=O)[O-])C(=NC(=N2)N)N |
Origin of Product |
United States |
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